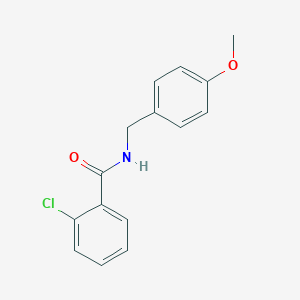

2-chloro-N-(4-methoxybenzyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYXKXJZWPWTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-chloro-N-(4-methoxybenzyl)benzamide

The most common and direct method for synthesizing this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine.

The synthesis of N-substituted benzamides is often accomplished through nucleophilic acyl substitution. A prevalent method involves the reaction of an acyl chloride with a primary amine. In the case of a compound structurally similar to the one of focus, 2-chloro-N-(4-methoxyphenyl)benzamide, the synthesis is achieved by treating 2-chlorobenzoyl chloride with 4-methoxyaniline in a chloroform (B151607) solvent under reflux conditions. rsc.org The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group, to form the stable amide bond.

This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides. nih.gov The reaction is typically carried out in a two-phase system, often with an aqueous base to neutralize the hydrochloric acid that is formed as a byproduct, and an organic solvent to dissolve the reactants and product. nih.gov

The efficiency of benzamide (B126) synthesis can be significantly influenced by various reaction parameters, including temperature, solvent, and the presence of catalysts or bases. Research into the optimization of amide synthesis has shown that increasing the reaction temperature can lead to a notable increase in yield. For instance, in the absence of a catalyst and base, raising the temperature from ambient to 150°C has been shown to substantially improve the yield of amide formation. researchgate.net

The choice of base and solvent also plays a crucial role. While a base like potassium carbonate can offer a modest increase in yield, stronger bases such as sodium hydride have been demonstrated to produce significantly higher yields. researchgate.net The solvent can also impact the reaction outcome, with different solvents affecting the solubility of reactants and the rate of reaction. For example, in copper-catalyzed oxidative amidation reactions, acetonitrile (B52724) has been found to be a superior solvent compared to dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The optimization of these conditions is essential for maximizing the yield and purity of the final product.

Table 1: Optimization of Reaction Conditions for Benzamide Synthesis

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | None | None | Room Temp | 3 researchgate.net |

| 2 | None | None | None | 150 | 32 researchgate.net |

| 3 | None | K₂CO₃ | None | 150 | 39 researchgate.net |

| 4 | None | NaH | None | 150 | 80 researchgate.net |

| 5 | Cu-MOF | None | CH₃CN | 65 | 75 nih.gov |

Divergent Synthetic Approaches to this compound Derivatives

Beyond the direct acylation of amines, other synthetic strategies can be employed to generate derivatives of this compound, offering access to a wider range of molecular structures.

Carbodiimide (B86325) coupling represents a versatile method for amide bond formation, particularly when starting from a carboxylic acid and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid. peptide.compeptide.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct. peptide.com

To minimize side reactions and improve the efficiency of the coupling, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. peptide.comluxembourg-bio.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. peptide.com This two-step process, while still a one-pot reaction, helps to suppress racemization and other unwanted side reactions. peptide.comluxembourg-bio.com The use of water-soluble carbodiimides like EDC simplifies the purification process, as the urea byproduct can be easily removed by aqueous extraction. peptide.comthermofisher.com

It is plausible that the benzamide core of this compound could undergo chlorosulfonation on either of its aromatic rings. The position of the substitution would be directed by the existing substituents. The chloro and acylamino groups on one ring, and the methoxy (B1213986) and benzylamino groups on the other, would influence the regioselectivity of the electrophilic attack. The resulting sulfonyl chloride is a versatile intermediate that can be reacted with various nucleophiles, such as amines, to produce sulfonamides. researchgate.net

Chemo- and Regioselectivity in Benzamide Synthesis

When synthesizing complex molecules like this compound, controlling the chemo- and regioselectivity of the reactions is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

In the acylation of 4-methoxybenzylamine (B45378) with 2-chlorobenzoyl chloride, the high reactivity of the primary amine towards the acyl chloride ensures excellent chemoselectivity, with the amide bond forming preferentially over any potential side reactions.

The regioselectivity of reactions on the aromatic rings of the benzamide is governed by the directing effects of the existing substituents. For instance, in electrophilic aromatic substitution reactions, the methoxy group on the benzylamine-derived ring is a strong activating group and an ortho-, para-director. The chloro- and acyl groups on the other ring are deactivating, with the chloro group being an ortho-, para-director and the acyl group a meta-director. These directing effects would determine the position of any further substitution on the aromatic rings. In cases of C-H arylation of benzylamines, synergistic catalysis has been shown to achieve high regioselectivity at the N-benzylic position. rsc.org

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of 2-chloro-N-(4-methoxybenzyl)benzamide, with each technique offering complementary information.

While complete, experimentally verified NMR data for this compound are not extensively detailed in publicly available literature, the expected spectral features can be reliably predicted by analyzing structurally similar compounds, such as N-(4-methoxybenzyl)benzamide and N-benzyl-2-chlorobenzamide. lookchem.com

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The amide proton (N-H) would likely appear as a triplet downfield, due to coupling with the adjacent methylene (B1212753) protons. The benzylic methylene protons (-CH₂-) are anticipated to resonate as a doublet, coupled to the single N-H proton. A sharp singlet would correspond to the three protons of the methoxy (B1213986) group (-OCH₃). The aromatic regions would contain a set of complex multiplets. The protons on the 4-methoxybenzyl ring would appear as two doublets (an AA'BB' system), while the four protons on the 2-chlorobenzoyl ring would present more complex splitting patterns due to their distinct chemical environments.

The ¹³C NMR spectrum would complement the proton data, showing separate signals for each unique carbon atom. Key expected resonances include the carbonyl carbon (C=O) of the amide group, typically found in the 165-170 ppm range. The carbons of the two aromatic rings would resonate between approximately 114 and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. Signals for the benzylic methylene carbon and the methoxy carbon would appear further upfield.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: This table is predictive and based on the analysis of related structures.

| ¹H NMR | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Amide | N-H | ~8.5 - 9.0 | Triplet (t) |

| Aromatic | C₆H₄Cl | ~7.3 - 7.8 | Multiplet (m) |

| Aromatic | C₆H₄OCH₃ | ~6.8 - 7.3 | Multiplet (m) |

| Methylene | -CH₂- | ~4.5 - 4.7 | Doublet (d) |

| Methoxy | -OCH₃ | ~3.8 | Singlet (s) |

| ¹³C NMR | Assignment | Expected Chemical Shift (δ, ppm) | |

| Carbonyl | C=O | ~166 | |

| Aromatic | Ar-C | ~114 - 140 | |

| Methylene | -CH₂- | ~43 | |

| Methoxy | -OCH₃ | ~55 |

The infrared (IR) and Raman spectra provide confirmation of the functional groups present in the molecule. For this compound, key vibrational modes are expected. The N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. The amide I band, which is primarily due to C=O stretching, is one of the most intense absorptions and is expected in the region of 1640-1660 cm⁻¹. The amide II band, a mixture of N-H bending and C-N stretching, is found near 1540 cm⁻¹. Other significant signals include C-H stretching from the aromatic and aliphatic groups, C-O-C stretching from the methoxy ether linkage, and the C-Cl stretching vibration at lower wavenumbers.

Table 2: Principal Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | ~3300 |

| C-H Stretch | Aromatic/Aliphatic | ~2850 - 3100 |

| C=O Stretch (Amide I) | Amide | ~1640 - 1660 |

| N-H Bend (Amide II) | Amide | ~1540 |

| C-O-C Stretch | Ether | ~1250 (asymmetric), ~1030 (symmetric) |

| C-Cl Stretch | Aryl Halide | ~750 |

Mass spectrometry confirms the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₅H₁₄ClNO₂, corresponding to a monoisotopic mass of approximately 275.071 Da. High-resolution mass spectrometry (HRMS) would detect this mass with high precision.

The fragmentation of the molecule under electron ionization would likely proceed via several key pathways. A primary cleavage event is the breaking of the amide C(O)-N bond, which would yield the 2-chlorobenzoyl cation (m/z 139, with an M+2 isotope peak at m/z 141 due to ³⁷Cl) and a 4-methoxybenzylamine (B45378) radical. Another significant fragmentation pathway involves the cleavage of the N-CH₂ bond, leading to the formation of the highly stable 4-methoxybenzyl cation (a derivative of the tropylium (B1234903) ion) at m/z 121.

Table 3: Predicted Mass Spectrometry Data for this compound Source: PubChemLite, Predicted Data

| Adduct | Formula | m/z |

| [M+H]⁺ | [C₁₅H₁₅ClNO₂]⁺ | 276.07860 |

| [M+Na]⁺ | [C₁₅H₁₄ClNO₂Na]⁺ | 298.06054 |

| [M-H]⁻ | [C₁₅H₁₃ClNO₂]⁻ | 274.06404 |

| Key Fragment Ions (Predicted) | Formula | m/z |

| 2-chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139 / 141 |

| 4-methoxybenzyl cation | [C₈H₉O]⁺ | 121 |

Single Crystal X-ray Diffraction Studies for Solid-State Structure

While a single-crystal X-ray structure for this compound itself is not described in the surveyed literature, valuable structural insights can be drawn from the closely related anilide analog, 2-chloro-N-(4-methoxyphenyl)benzamide (C₁₄H₁₂ClNO₂). This analog lacks the methylene (-CH₂) bridge between the nitrogen atom and the methoxy-substituted ring. The analysis of its solid-state structure provides a model for understanding the conformational preferences and intermolecular forces that may also be present in the target compound.

In the solid state, the conformation of the anilide analog, 2-chloro-N-(4-methoxyphenyl)benzamide, is significantly twisted. The two aromatic rings—the 2-chlorophenyl ring and the 4-methoxyphenyl (B3050149) ring—are positioned nearly perpendicular to each other, with a measured dihedral angle of 79.20°. This twisted arrangement minimizes steric hindrance between the two rings.

The central amide plane (–CONH–) acts as a linker between the rings and is itself twisted relative to both. The dihedral angle between the amide plane and the 2-chlorophenyl ring is 45.9°, while the angle between the amide plane and the 4-methoxyphenyl ring is 33.5°.

For the target compound, this compound, the introduction of a flexible -CH₂- linker would provide additional rotational freedom. This would likely result in different dihedral angles compared to the more rigid anilide structure, allowing the molecule to adopt a conformation that optimizes crystal packing forces.

Table 4: Dihedral Angles in the Analogous Compound 2-chloro-N-(4-methoxyphenyl)benzamide Source: Acta Crystallographica

| Planes | Dihedral Angle (°) |

| (2-chlorophenyl ring) / (4-methoxyphenyl ring) | 79.20 |

| (Amide plane) / (2-chlorophenyl ring) | 45.9 |

| (Amide plane) / (4-methoxyphenyl ring) | 33.5 |

The crystal packing of the analog 2-chloro-N-(4-methoxyphenyl)benzamide is dominated by hydrogen bonding. The primary interaction is a classic N—H⋯O hydrogen bond between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction links the molecules into infinite C(4) chains.

These primary chains are further organized into a stable three-dimensional network by a series of weaker interactions. These include C—H⋯O contacts and C—H⋯π interactions, where a hydrogen atom on one molecule interacts with the electron-rich face of an aromatic ring on an adjacent molecule.

Given that this compound possesses the same key functional groups (amide N-H donor, carbonyl C=O acceptor, and aromatic rings), it is highly probable that its crystal structure is also stabilized by similar intermolecular N—H⋯O hydrogen bonds, forming chains or dimers as the principal packing motif.

Table 5: Intermolecular Interactions in the Analogous Compound 2-chloro-N-(4-methoxyphenyl)benzamide Source: Acta Crystallographica

| Interaction Type | Description | Role in Crystal Packing |

| N—H⋯O | Hydrogen bond between amide N-H and carbonyl O | Forms primary C(4) chains |

| C—H⋯O | Weak hydrogen bond | Links adjacent chains |

| C—H⋯π | Hydrogen bond to aromatic ring | Contributes to 3D network stability |

Despite a comprehensive search for scientific literature detailing the structural analysis of the specific chemical compound This compound (C15H14ClNO2) , no published crystallographic or Hirshfeld surface analysis data could be located.

Numerous searches were conducted using a variety of terms, including the compound's chemical name, molecular formula, potential CAS number, and the names of its synthetic precursors ((4-methoxyphenyl)methanamine and 2-chlorobenzoyl chloride). These searches queried scientific databases, chemical vendor catalogs, and patent repositories.

The performed searches successfully identified data for several structurally related but distinct compounds, such as:

2-chloro-N-(4-methoxyphenyl)benzamide : An isomer lacking the methylene (-CH2-) bridge.

4-chloro-N-[(4-methoxyphenyl)methyl]benzamide : A positional isomer with the chlorine atom at the 4-position of the benzoyl group.

5-bromo-2-chloro-N-(4-methoxybenzyl)benzamide : A structural analog where a bromine atom is present.

While these related structures exhibit some of the requested interaction types (such as hydrogen bonding and π-π stacking), presenting their specific data would not be scientifically accurate for the requested compound. The precise bond angles, distances, and quantitative contributions to crystal packing are unique to each distinct chemical entity.

Therefore, due to the absence of published research data for this compound, it is not possible to generate the requested article with the specified scientifically accurate details and data tables.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. Methods like DFT are routinely used to predict geometries, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. esqc.orgpku.edu.cnresearchgate.net It is frequently employed to determine optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps. nih.govmdpi.com A thorough search for specific DFT studies on 2-chloro-N-(4-methoxybenzyl)benzamide yielded no dedicated publications outlining its optimized geometry or electronic structure.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical vibrational analysis, often performed using DFT, is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.netmdpi.commdpi.com These calculations help in the assignment of vibrational modes to specific functional groups within a molecule. No studies were found that specifically predict or analyze the vibrational frequencies and spectroscopic properties of this compound.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts using quantum chemistry. ubaya.ac.idconicet.gov.arrsc.org This method allows for the theoretical prediction of ¹H and ¹³C NMR spectra, which can be compared with experimental data for structure verification. nih.govimist.maresearchgate.net Specific GIAO calculations for this compound have not been reported in the available scientific literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are crucial for studying how a molecule might interact with biological targets and for understanding its dynamic behavior.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). walshmedicalmedia.comdergipark.org.tr This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound with a biological target. nih.govubaya.ac.id There are no available molecular docking studies that investigate the ligand-target interactions of this compound.

Molecular Dynamics Simulations to Probe Conformational Stability and Binding Affinity

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. These simulations are used to assess the stability of a ligand within a protein's binding site and to calculate binding free energies. researchgate.net No published research was found that details molecular dynamics simulations performed on this compound to probe its conformational stability or binding affinity with any specific target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively targeting this compound are not extensively documented in publicly available literature, the broader class of N-substituted benzamides and related structures has been the subject of numerous QSAR investigations. These studies provide valuable insights into the structural features that govern the biological activities of these compounds, which can be extrapolated to understand the potential behavior of this compound.

Research in this area often focuses on identifying key molecular descriptors that influence a particular biological outcome, such as insecticidal, herbicidal, or therapeutic activity. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent analogues.

A common approach involves the use of Hansch analysis, which is a classical QSAR method that correlates biological activity with physicochemical parameters like the octanol-water partition coefficient (logP), electronic substituent constants (e.g., Hammett constants σ), and steric parameters (e.g., Taft's steric parameter E_s or molar refractivity MR). More advanced, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. These techniques analyze the steric and electrostatic fields surrounding the molecules to derive correlations with their biological activities, providing a more detailed, three-dimensional understanding of structure-activity relationships.

For instance, QSAR studies on related benzoylphenylurea (B10832687) insecticides have demonstrated the importance of substituents on the benzoyl moiety. These studies have shown that the introduction of small, hydrophobic, and electron-withdrawing substituents at the ortho positions of the benzoyl ring is generally favorable for activity. nih.gov Conversely, bulky substituents at the meta and para positions have been found to be detrimental to the insecticidal efficacy. nih.gov

In a study on a series of N-benzylbenzamides as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, structure-activity relationship (SAR) studies were conducted to optimize their activity on both targets. acs.orgresearchgate.net These studies led to the identification of submicromolar modulators, highlighting the delicate balance required in substitution patterns to achieve dual activity. acs.orgresearchgate.net

Furthermore, QSAR investigations on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity is enhanced by increased hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial for activity, whereas the inclusion of heteroatoms like nitrogen, oxygen, or sulfur at certain positions decreased the inhibitory effect. nih.gov

A study on novel N,N′-substituted benzamide (B126) derivatives as potential insecticidal agents against the white mango scale insect, Aulacaspis tubercularis, identified a compound that was significantly more effective than other synthesized analogues. researchgate.net This underscores the impact of specific substitution patterns on the benzamide scaffold in determining insecticidal potency. researchgate.net

The table below presents a hypothetical QSAR dataset for a series of N-benzylbenzamide derivatives, illustrating the types of data typically generated and analyzed in such studies. The data is for illustrative purposes and is based on general findings from QSAR studies on related compound classes.

| Compound | Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (MR) | Observed Activity (log 1/IC₅₀) | Predicted Activity (log 1/IC₅₀) |

| 1 | H | 3.50 | 0.00 | 1.03 | 4.20 | 4.25 |

| 2 | 4-Cl | 4.21 | 0.23 | 6.03 | 4.85 | 4.80 |

| 3 | 4-OCH₃ | 3.43 | -0.27 | 7.87 | 4.10 | 4.15 |

| 4 | 4-NO₂ | 3.44 | 0.78 | 7.36 | 4.95 | 5.00 |

| 5 | 3,4-diCl | 4.92 | 0.60 | 11.06 | 5.30 | 5.35 |

In a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, a five-point pharmacophore model was developed. nih.gov This model, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, yielded a robust 3D-QSAR model with excellent correlation coefficients. nih.gov The model indicated that hydrophobic character is crucial for HDAC inhibitory activity, and the inclusion of hydrophobic substituents would likely enhance potency. nih.gov

The following table summarizes the statistical parameters of a representative 3D-QSAR model developed for a series of benzamide analogues.

| Parameter | Value |

| r² (Correlation Coefficient) | 0.99 |

| q² (Cross-validated Correlation Coefficient) | 0.85 |

| F-value (Fisher Ratio) | 631.80 |

| Number of Components | 5 |

These examples from related compound classes demonstrate the power of QSAR in elucidating the complex relationships between the chemical structure of benzamide derivatives and their biological activities. Such models are instrumental in the rational design of new and more effective compounds for various applications.

Structure Activity Relationship Sar Studies of 2 Chloro N 4 Methoxybenzyl Benzamide and Its Analogues

Rational Design of Benzamide (B126) Derivatives with Substituent Variations

The rational design of novel analogues is a cornerstone of drug discovery, involving strategic modifications to a lead compound to probe its interaction with a biological target. For derivatives of 2-chloro-N-(4-methoxybenzyl)benzamide, this process focuses on three primary domains: the 2-chlorobenzoyl moiety, the 4-methoxybenzyl group, and the central amide linker.

The 2-chlorobenzoyl portion of the molecule often serves as a "cap" group, which can occupy a specific pocket of the target protein and influence binding affinity. Research into related benzamide series demonstrates that substitutions on this ring are critical for activity. For instance, in the development of histone deacetylase (HDAC) inhibitors, modifications to the cap group are a key strategy. nih.gov Variations can include altering the position or nature of the halogen or introducing other functional groups to probe steric and electronic requirements in the binding site.

Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) can fine-tune the electronic nature and size of the substituent. The crystal structure of the related 2-chloro-N-(4-methoxyphenyl)benzamide shows a specific anti conformation between the N-H bond and the 2-chloro substituent, a feature that is sensitive to the nature of the halogen. nih.gov Altering this substituent could therefore impact the preferred conformation and, consequently, its biological activity.

Table 1: Representative Modifications on the 2-chlorobenzoyl Moiety and Their Rationale This table is illustrative, based on common strategies in medicinal chemistry.

| Position of Modification | Original Group | Example Modification | Rationale for Modification |

|---|---|---|---|

| C2 | -Cl | -F | Altering electronegativity and size; fluorine may act as a hydrogen bond acceptor. |

| C2 | -Cl | -CH₃ | Introducing a small, lipophilic group to probe for hydrophobic pockets. |

| C2 | -Cl | -H | Establishing a baseline by removing the substituent to assess its contribution. |

The 4-methoxybenzyl group is another critical component for molecular recognition. SAR studies on similar scaffolds, such as 2-phenoxybenzamides, have shown that the substitution pattern on the aniline-derived portion significantly impacts biological activity and cytotoxicity. researchgate.net Systematic exploration involves moving the methoxy (B1213986) group to other positions (e.g., 2- or 3-position) or replacing it entirely with other functional groups to optimize interactions.

For example, studies on benzenesulfonamide (B165840) derivatives identified a 2-hydroxy-3-methoxybenzyl group as being optimal for potent and selective inhibition of the 12-lipoxygenase enzyme, highlighting the importance of the substitution pattern on this ring for target-specific interactions. nih.gov The methoxy group itself is a hydrogen bond acceptor, and its placement determines the geometry of this interaction. Replacing it with groups of varying size, lipophilicity, or hydrogen-bonding capability (e.g., -OH, -CF₃, -CH₃) allows for a detailed mapping of the target's binding pocket.

Table 2: Exploration of Substituents on the Benzyl (B1604629) Group This table is illustrative, based on common strategies in medicinal chemistry.

| Position of Modification | Original Group | Example Modification | Potential Impact on Interaction |

|---|---|---|---|

| C4 | -OCH₃ | -H | Assess the importance of the methoxy group for activity. |

| C4 | -OCH₃ | -OH | Introduce a hydrogen bond donor/acceptor. |

| C4 | -OCH₃ | -F, -Cl | Modify electronic properties and probe for halogen-binding pockets. |

Varying the core scaffold itself represents a more drastic modification. Replacing the benzamide core with other structures, such as a phenoxybenzamide or a benzenesulfonamide, fundamentally alters the compound's three-dimensional shape, electronic properties, and target profile. nih.govmdpi.com For instance, research on HDAC inhibitors has shown that the length of the linker between the cap group and a zinc-binding group is just as important as the terminal substitutions. nih.gov These "scaffold hopping" strategies are employed to discover novel chemical series with improved properties.

Correlation of Structural Attributes with Biological Target Engagement

The goal of SAR studies is to build a coherent model that correlates specific structural features with the compound's ability to engage its biological target. This involves identifying essential pharmacophoric elements and understanding how their properties influence the biological response.

A pharmacophore is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. For benzamide derivatives, the key pharmacophoric elements generally consist of:

An Aromatic "Cap" Group: In this case, the 2-chlorobenzoyl moiety, which often fits into a hydrophobic pocket of the target.

A Hydrogen Bond Donor/Acceptor Unit: The amide linker is critical, forming key hydrogen bonds with amino acid residues (e.g., backbone amides or side chains) in the target protein. nih.gov The N-H serves as a donor, while the carbonyl oxygen (C=O) acts as an acceptor. nih.gov

A Substituted Aromatic Ring: The 4-methoxybenzyl group, which explores another region of the binding site and can form additional hydrophobic, van der Waals, or hydrogen-bonding interactions.

In some classes of benzamide inhibitors, such as those targeting HDACs, the pharmacophore also includes a zinc-binding group (ZBG), which chelates a crucial metal ion in the enzyme's active site. nih.gov Molecular docking studies on other benzamide derivatives, like PARP-1 inhibitors, have confirmed that the ability to form multiple hydrogen bonds within the catalytic pocket is essential for high-potency inhibition. nih.gov

The biological activity of a molecule is ultimately governed by the sum of its interactions with the target, which are dictated by the steric and electronic properties of its substituents.

Electronic Effects: This pertains to how a substituent influences the distribution of electrons in the molecule. Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease electron density, while electron-donating groups (e.g., -OCH₃, -NH₂) increase it. These changes can affect the strength of hydrogen bonds formed by the amide linker and modulate pi-stacking or other aromatic interactions. researchgate.netchemrxiv.org For example, the electron-donating methoxy group on the benzyl ring can influence the basicity of the amide nitrogen and the hydrogen bond accepting capacity of the ether oxygen.

A successful SAR campaign carefully balances these effects to achieve a compound that possesses the required stability to reach its target while retaining sufficient reactivity or binding affinity to elicit a potent biological response. nih.gov

| Electronic | Halogen bonds | Substituents like chlorine can form specific, non-covalent interactions (halogen bonds) with electron-rich atoms in the target protein. |

Exploration of Biological Targets and Mechanistic Studies Non Clinical

Target Identification and Validation Methodologies

Enzyme Inhibition Studies (e.g., h-NTPDases, Carbonic Anhydrase IX, Lipoxygenase)

There is no direct evidence in the reviewed literature to suggest that 2-chloro-N-(4-methoxybenzyl)benzamide is an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), carbonic anhydrase IX (CA IX), or lipoxygenase. For instance, while a structurally related compound, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, has demonstrated inhibitory activity against h-NTPDase2, this cannot be directly extrapolated to this compound. The general class of benzamides has been explored for various biological activities, but specific inhibitory actions of the titular compound on these particular enzymes are not documented.

Interaction with Cellular Receptors and Pathways

Specific interactions of this compound with cellular receptors and signaling pathways have not been elucidated in the available research. The biological activity of N-substituted benzamides is a broad area of study, but the precise molecular targets for this specific compound are yet to be identified.

Cellular Mechanistic Investigations in In Vitro Models

Detailed in vitro studies to understand the cellular mechanisms of action for this compound are not present in the current body of scientific literature. However, research on other substituted benzamide (B126) compounds offers insights into potential mechanisms that could be investigated for this compound.

Modulatory Effects on Cell Cycle Progression (e.g., G2/M arrest)

No studies have been published that specifically examine the effects of this compound on cell cycle progression. It is noteworthy that a different benzamide derivative, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide, has been shown to induce G2/M arrest in pancreatic carcinoma cells. researchgate.net This suggests that the benzamide scaffold can possess cell cycle-modulating properties, but further investigation is required to determine if this compound shares this activity.

Induction of Apoptosis Mechanisms in Cancer Cell Lines

The capacity of this compound to induce apoptosis in cancer cell lines has not been reported. Studies on other substituted benzamides have demonstrated pro-apoptotic effects. For example, certain 2-hydroxy-N-(arylalkyl)benzamides have been found to induce apoptosis in melanoma cells. nih.gov Additionally, a 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative was observed to induce apoptosis in pancreatic cancer cells. researchgate.net These findings highlight a potential avenue of research for this compound.

Influence on Cell Signaling Cascades

There is a lack of information regarding the influence of this compound on specific cell signaling cascades. Understanding how this compound might modulate key signaling pathways involved in cell proliferation, survival, and death would be a critical step in characterizing its biological activity.

Phenotypic Screening and Broad Biological Activity Profiling

Research into Antimicrobial Properties (Antibacterial, Antifungal)

No studies were identified that specifically investigated the antibacterial or antifungal properties of this compound.

Investigations into Anti-Inflammatory Potential

There is no available research data on the anti-inflammatory potential of this compound.

Assessment of Antiproliferative Activity against Human Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7, MIA PaCa-2, A2780)

No research assessing the antiproliferative effects of this compound on the HCT-116, HeLa, MCF-7, MIA PaCa-2, or A2780 human cancer cell lines was found in the public domain.

Advanced Applications and Future Research Directions

Integration of 2-chloro-N-(4-methoxybenzyl)benzamide in Material Science Applications

While the direct application of this compound in material science is a nascent field of study, the inherent properties of the benzamide (B126) functional group suggest several promising avenues for its integration into advanced materials. Benzamides are known to form robust hydrogen-bonding networks, which can be exploited in the design of supramolecular assemblies and crystalline materials with tailored properties.

The molecular structure of this compound, featuring both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the methoxy (B1213986) group), as well as aromatic rings capable of π-π stacking, provides a foundation for creating ordered structures. The chlorine substituent can also participate in halogen bonding, a non-covalent interaction that is increasingly being used in crystal engineering.

Future research could explore the incorporation of this compound into:

Polymeric Materials: Benzamide derivatives can be used as monomers or additives in polymers to enhance their thermal stability, mechanical strength, and optical properties. The rigid benzamide core can impart desirable characteristics to polymer backbones.

Crystal Engineering: The predictable hydrogen-bonding patterns of benzamides make them excellent candidates for the design of crystalline materials with specific architectures, such as porous frameworks for gas storage or separation. The substitution pattern on the aromatic rings of this compound can be systematically varied to fine-tune the resulting crystal packing and properties.

Organic Electronics: The aromatic nature of the compound suggests potential for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), either as a component of the active layer or as a host material.

Development of this compound as a Chemical Biology Probe

Chemical probes are small molecules used to study and manipulate biological systems. The development of this compound as a chemical biology probe would require its modification to incorporate features that allow for the detection and study of its interactions with biological targets. A chemical probe should ideally possess high affinity and selectivity for its target, along with a reporter group for visualization or a reactive group for covalent labeling.

Strategies for converting this compound into a chemical probe include:

Attachment of a Reporter Group: A fluorescent dye, a biotin tag, or a radioactive isotope could be appended to the molecule to enable its detection and quantification in biological samples. The methoxybenzyl or the chlorobenzoyl moiety could be functionalized for this purpose without significantly altering the core pharmacophore.

Introduction of a Photoaffinity Label: A photoreactive group, such as an azide or a diazirine, could be incorporated into the structure. Upon photoactivation, this group would form a covalent bond with the biological target, allowing for its identification and characterization.

Design of Activity-Based Probes: If the compound is found to be an inhibitor of a particular enzyme, an activity-based probe could be designed by incorporating a reactive "warhead" that covalently modifies the active site of the enzyme.

The successful development of such probes would provide invaluable tools for elucidating the mechanism of action of this compound and for identifying its cellular targets.

Strategies for Enhancing Selectivity and Potency through Structure-Based Drug Design

Structure-based drug design is a powerful approach for optimizing the pharmacological properties of a lead compound. This strategy relies on knowledge of the three-dimensional structure of the biological target, typically a protein, to guide the design of more potent and selective ligands. For this compound, this would involve identifying its biological target and obtaining a high-resolution structure of the target-ligand complex.

Once the binding mode of the compound is understood, several strategies can be employed to enhance its selectivity and potency:

Exploiting Specific Interactions: Modifications can be made to the molecule to form additional hydrogen bonds, salt bridges, or hydrophobic interactions with the target protein. For example, the chlorine atom could be replaced with other substituents to probe for specific interactions in a binding pocket.

Modulating Conformational Flexibility: The linker between the two aromatic rings can be modified to restrict the conformational freedom of the molecule, which can lead to a more favorable binding entropy and increased potency.

Targeting Unique Subpockets: If the target is a member of a protein family, differences in the amino acid composition of the binding sites across different family members can be exploited to design ligands that are selective for a particular isoform.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the effects of these modifications on binding affinity and selectivity, thereby prioritizing the synthesis of the most promising derivatives.

Prospects for Rational Design of Novel Chemical Entities Based on the Benzamide Scaffold

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning that it is a molecular framework that is frequently found in biologically active compounds. The rational design of novel chemical entities based on the this compound scaffold can be guided by a deep understanding of its structure-activity relationships (SAR).

Future research in this area could focus on:

Scaffold Hopping: Replacing the benzamide core with other isosteric groups to explore new chemical space and potentially discover compounds with improved properties.

Fragment-Based Drug Discovery: Using fragments of the this compound molecule as starting points for the design of new ligands.

Combinatorial Chemistry: Creating large libraries of related compounds by systematically varying the substituents on the aromatic rings and the linker region. High-throughput screening of these libraries against a panel of biological targets could lead to the discovery of novel therapeutic agents.

By combining these rational design strategies with modern synthetic and screening techniques, it is possible to unlock the full potential of the benzamide scaffold and to develop novel chemical entities with a wide range of therapeutic applications.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(4-methoxybenzyl)benzamide, and how can reaction conditions be optimized for purity?

Methodological Answer: The compound is typically synthesized via carbodiimide-mediated coupling between 2-chlorobenzoic acid and 4-methoxybenzylamine. Key steps include:

- Coupling Reagents : Use of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, minimizing side reactions .

- Temperature Control : Reactions conducted at –50°C reduce racemization and improve regioselectivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) ensures high purity (>95%).

Q. How can spectroscopic techniques (e.g., NMR, fluorescence) validate the structure and stability of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.8–7.9 ppm), methoxy group (δ ~3.8 ppm), and amide NH (δ ~8.3 ppm, exchangeable with D₂O) .

- ¹³C NMR : Confirm the carbonyl carbon (δ ~165 ppm) and methoxy carbon (δ ~55 ppm) .

- Fluorescence Studies : Monitor pH-dependent fluorescence intensity (e.g., λex = 280 nm, λem = 340 nm) to assess stability under physiological conditions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural conformations of this compound?

Methodological Answer:

- X-ray Crystallography :

- Case Study : For analogous compounds like 4-chloro-N-(2-methoxyphenyl)benzamide, triclinic crystal systems (space group P1) with Z = 2 were resolved at 89 K, achieving R-factors < 0.05 .

Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of this compound against bacterial targets?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

Q. How can researchers address contradictions in biological activity data across in vitro and in vivo models?

Methodological Answer:

- Data Triangulation :

- Mechanistic Validation : Use knockout bacterial strains (e.g., ΔacpS) to confirm target specificity .

Methodological Challenges and Solutions

Q. What experimental pitfalls arise in synthesizing halogenated benzamides, and how can they be mitigated?

Methodological Answer:

- Challenges :

- Halogen Exchange : Unwanted substitution of Cl with OH under basic conditions.

- Byproduct Formation : Dimerization via Ullmann coupling at high temperatures.

- Solutions :

- Use dry DMF as a solvent to suppress hydrolysis.

- Add copper(I) iodide to inhibit aryl-aryl coupling .

Q. How should researchers validate crystallographic data when twinning or disorder is observed?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron data (dmin < 0.8 Å) to resolve disorder in the methoxybenzyl group.

- Refinement : In SHELXL, apply TWIN and BASF commands to model twinned crystals. For example, a twin fraction of 0.32 was resolved for a related iodobenzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.